molecular formula C22H23NO6 B264436 N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine

N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine

カタログ番号 B264436
分子量: 397.4 g/mol
InChIキー: WDTWGWTXNBNQSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine, also known as LY354740, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as metabotropic glutamate receptor agonists and has been shown to have a range of biochemical and physiological effects.

作用機序

N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine acts as an agonist of the metabotropic glutamate receptor subtype 2 and 3 (mGluR2/3). These receptors are located in the central nervous system and are involved in the regulation of glutamate release, which is a major neurotransmitter in the brain. Activation of mGluR2/3 leads to a reduction in glutamate release, which in turn leads to a decrease in excitatory neurotransmission. This mechanism of action is thought to be responsible for the anxiolytic and antidepressant effects of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine.
Biochemical and Physiological Effects:
N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in animal models of schizophrenia, and reducing drug-seeking behavior in animal models of addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine is that it is highly selective for mGluR2/3, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for research on N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine. One area of interest is the potential use of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in combination with other drugs for the treatment of anxiety, depression, and other psychiatric disorders. Another area of interest is the potential use of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in the treatment of pain, particularly chronic pain. Additionally, there is interest in further exploring the neuroprotective effects of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine in animal models of neurodegenerative diseases. Finally, there is interest in developing new analogs of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine with improved pharmacological properties.
In conclusion, N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine is a compound with potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders, as well as in the treatment of addiction, pain, and neurodegenerative diseases. Its mechanism of action involves activation of the mGluR2/3 receptor, which leads to a reduction in glutamate release and a decrease in excitatory neurotransmission. While there are limitations to its use in certain experiments, there are several future directions for research on N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine that warrant further investigation.

合成法

The synthesis of N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine involves several steps, starting with the reaction of 4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one with 3-bromopropionic acid. This reaction leads to the formation of the intermediate compound, which is then converted to the final product by reacting with glycine in the presence of a base. The final product is obtained as a white powder with a purity of over 99%.

科学的研究の応用

N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine has been extensively studied for its potential therapeutic applications, particularly for the treatment of anxiety, depression, and schizophrenia. It has also been shown to have potential applications in the treatment of addiction, pain, and neurodegenerative diseases.

特性

製品名

N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine

分子式

C22H23NO6

分子量

397.4 g/mol

IUPAC名

2-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)propanoylamino]acetic acid

InChI

InChI=1S/C22H23NO6/c1-11-13(7-8-18(24)23-10-19(25)26)22(27)29-20-12(2)21-16(9-15(11)20)14-5-3-4-6-17(14)28-21/h9H,3-8,10H2,1-2H3,(H,23,24)(H,25,26)

InChIキー

WDTWGWTXNBNQSM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C4=C(CCCC4)OC3=C2C)CCC(=O)NCC(=O)O

正規SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C4=C(O3)CCCC4)C)CCC(=O)NCC(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。